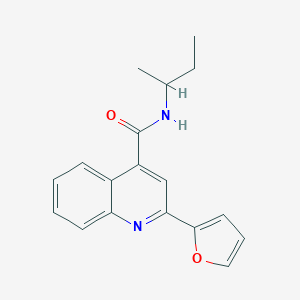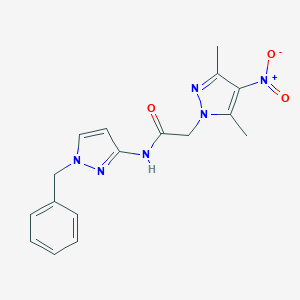![molecular formula C11H16BrN5S B279912 N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279912.png)
N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the thiadiazole family and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine in lab experiments is its potential therapeutic applications. It has shown promising results in various studies related to its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine. One area of research could focus on elucidating its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, further studies could investigate its potential as a diagnostic tool for various diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N-isobutylamine to obtain the final product.
Aplicaciones Científicas De Investigación
The chemical compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has the potential to be used as a diagnostic tool for certain diseases.
Propiedades
Fórmula molecular |
C11H16BrN5S |
|---|---|
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
5-(4-bromo-1,5-dimethylpyrazol-3-yl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H16BrN5S/c1-6(2)5-13-11-15-14-10(18-11)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,13,15) |
Clave InChI |
NYDHQARAZXHTFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br |
SMILES canónico |
CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
